3,4,5-Trimethoxyphenyl acetate
Overview
Description
3, 4, 5-Trimethoxyphenyl acetate belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. 3, 4, 5-Trimethoxyphenyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4, 5-trimethoxyphenyl acetate is primarily located in the cytoplasm.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Development of New Medications: A study by Samelyuk and Kaplaushenko (2013) emphasized the significance of 3,4,5-Trimethoxyphenyl acetate in the development of new, low-toxic and highly-efficient medicines. The research focused on synthesizing compounds with potential pharmacological activities and understanding the relationship between chemical structure and biological activity (Samelyuk & Kaplaushenko, 2013).
Chemical Synthesis and Improvement Processes
- Improving Synthesis Processes: Qi Yuejin (2010) worked on improving the synthesis process of 3,4,5-trimethoxyphenyl acetic acid, resulting in a practical and scalable method (Qi Yuejin, 2010).
- Optimization of Synthesis Conditions: Wang Yue-qun (2011) optimized the synthesis conditions for 3,4,5-Trimethoxyphenyl acetic acid, an important intermediate in pharmaceutical production (Wang Yue-qun, 2011).
Bioactivity and Antiproliferative Properties
- Antiproliferative Activities Against Cancer Cells: Jin et al. (2006) synthesized derivatives of this compound and evaluated their antiproliferative activities against cancer cells, finding significant efficacy in inhibiting cell growth (Jin et al., 2006).
Chemical and Physical Properties
- Study of Chemical Transformations: Kikushima et al. (2022) used Trimethoxyphenyl iodonium(III) acetate as an efficient arylation reagent for N,O-protected hydroxylamines and N-methoxysulfonamides, demonstrating its versatile application in synthesizing aniline derivatives (Kikushima et al., 2022).
Role in Natural Product Synthesis
- Natural Product Substructure: Hoye and Kaese (1982) discussed the use of 3,4,5-Trimethoxyphenyllithium as a substructure in natural product synthesis, highlighting its utility in carbon-carbon bond formation reactions (Hoye & Kaese, 1982).
Antinarcotic Applications
- Antinarcotic Agent Synthesis: Jung et al. (2009) synthesized 3,4,5-trimethoxyphenyl acrylamides as potential antinarcotic agents, demonstrating their effectiveness in inhibiting morphine withdrawal syndrome in mice (Jung et al., 2009).
Properties
CAS No. |
17742-46-0 |
---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl) acetate |
InChI |
InChI=1S/C11H14O5/c1-7(12)16-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 |
InChI Key |
ASPRESJSDRJZBN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
melting_point |
74°C |
17742-46-0 | |
physical_description |
Solid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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